molecular formula C17H13N3O2S2 B2574169 N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034458-77-8

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No. B2574169
CAS RN: 2034458-77-8
M. Wt: 355.43
InChI Key: MMDPEDSZYRNGEU-UHFFFAOYSA-N
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Description

“N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide” is a compound that has been studied for its potential use as an inhibitor of the enzyme Falcipain-2 (FP-2) . FP-2 is a principal cysteine protease and an essential hemoglobinase of erythrocytic Plasmodium falciparum trophozoites, making it an attractive target for developing anti-malarial drugs .


Synthesis Analysis

The compound was identified using a structure-based virtual screening approach in conjunction with an enzyme inhibition assay . A series of novel small molecule FP-2 inhibitors were designed and synthesized based on this compound .

Scientific Research Applications

Anti-Malarial Agents

The cysteine protease falcipain-2 (FP-2) of Plasmodium falciparum is a crucial enzyme involved in hemoglobin degradation within erythrocytic trophozoites. Researchers have designed and synthesized novel FP-2 inhibitors based on the structure of compound 1. These inhibitors exhibit high inhibitory activity against FP-2, making them attractive candidates for developing anti-malarial drugs .

Cancer Research

While not directly studied for cancer, the thieno[2,3-d]pyrimidine scaffold has been explored in cancer cell growth inhibition. Novel analogs of thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and tested in vitro for their effects on cancer cell proliferation . Further investigation into the specific compound mentioned could reveal its potential in cancer therapy.

Mechanism of Action

The compound acts as an inhibitor of the enzyme Falcipain-2 (FP-2), which is a principal cysteine protease and an essential hemoglobinase of erythrocytic Plasmodium falciparum trophozoites . This makes it a potential candidate for the development of anti-malarial drugs.

Future Directions

The compound and its derivatives have potential application in the discovery of new anti-malarial drugs . The preliminary structure-activity relationships (SARs) are summarized and should be helpful for future inhibitor design .

properties

IUPAC Name

N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S2/c21-15(14-9-11-3-1-2-4-13(11)24-14)18-6-7-20-10-19-16-12(17(20)22)5-8-23-16/h1-5,8-10H,6-7H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDPEDSZYRNGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCCN3C=NC4=C(C3=O)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide

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